Oxymesterone

描述

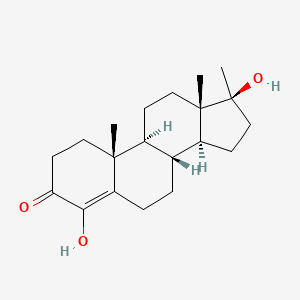

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXBBHGCAXVBES-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878527 | |

| Record name | Oxymesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145-12-0 | |

| Record name | Oxymesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymesterone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R73K9MRMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthetic Precursors in Research

Chemical Synthesis Pathways and Derivation

Chemical synthesis of oxymesterone typically involves the modification of a precursor steroid structure.

Derivation from Methyltestosterone (B1676486)

This compound is a derivative of methyltestosterone, differing by the presence of a hydroxyl group at the C4 position. wikipedia.org Methyltestosterone itself is a synthetic, 17α-alkylated androstane (B1237026) steroid derived from testosterone (B1683101), featuring a methyl group at the C17α position. wikipedia.org The introduction of the 17α-methyl group in methyltestosterone enhances its oral bioavailability by reducing hepatic breakdown. wikipedia.orgresearchgate.net The synthesis of this compound from methyltestosterone involves the hydroxylation of the methyltestosterone structure at the C4 position. This chemical transformation can be achieved through specific synthetic routes designed to introduce the hydroxyl group at this particular site on the steroid nucleus.

Synthesis of Specific Metabolites for Analytical Research

The synthesis of specific this compound metabolites is crucial for analytical research, especially in developing methods for their detection in biological samples. This is particularly relevant in anti-doping analysis to extend the detection window of this compound administration. Research has focused on synthesizing long-term metabolites of this compound. wada-ama.orgfu-berlin.de For instance, the synthesis of "Oxy M9," a long-term metabolite of this compound, has been reported. This compound, identified as 4-hydroxy-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one, was derived from a synthetic route starting from dehydroepiandrosterone (B1670201) acetate. researchgate.net The synthesis of such metabolites aids in the development and validation of analytical methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) for their identification in urine samples. nih.gov

In Vivo and In Vitro Formation

The formation of this compound can occur both within living organisms (in vivo) and in controlled laboratory settings (in vitro) through metabolic processes.

Hydroxylation of Methyltestosterone to this compound

A key metabolic pathway leading to the formation of this compound is the hydroxylation of methyltestosterone. This process involves the introduction of a hydroxyl group onto the methyltestosterone molecule. Studies have investigated the hydroxylation of methyltestosterone in various positions, including C2, C4, and C6, through both in vitro and in vivo experiments. researchgate.netnih.govresearchgate.net Hydroxylation at the C4 position of methyltestosterone results in the formation of 4-hydroxy-methyltestosterone, which is this compound. researchgate.netnih.govresearchgate.net

In vitro experiments using human liver microsomes and enzymes belonging to the cytochrome P450 family have demonstrated the formation of this compound from methyltestosterone. nih.govresearchgate.net Specifically, hydroxylation on C4 (forming this compound) was observed after incubations with various studied enzymes. researchgate.netresearchgate.net In vivo studies, such as urinary excretion studies after the administration of methyltestosterone, have also shown the presence of hydroxylated metabolites at the C4 position, confirming the formation of this compound in living systems. nih.govresearchgate.net While this compound may be detected as a minor and short-term excretion metabolite of methyltestosterone, its formation in both in vitro and in vivo experiments is a documented metabolic route. nih.govresearchgate.net

Research findings on the in vitro hydroxylation of methyltestosterone are summarized in the table below:

| Substrate | Enzyme/System Used | Observed Hydroxylation Positions | Formation of this compound (C4 hydroxylation) | Source |

| Methyltestosterone | Human Liver Microsomes, CYPs | C2, C4, C6 | Observed with all studied enzymes | researchgate.netnih.govresearchgate.net |

This table illustrates that the C4 hydroxylation of methyltestosterone, leading to this compound, is a consistent finding in in vitro studies utilizing relevant enzyme systems.

Metabolism and Biotransformation Pathways in Biological Systems

Hepatic Biotransformation Processes

The liver is the principal site for the metabolism of steroids like oxymesterone. nih.govnih.gov Hepatic biotransformation aims to convert lipophilic compounds into more water-soluble (polar) substances that can be easily eliminated from the body through urine or bile. researchgate.net This process is generally divided into Phase I and Phase II reactions. researchgate.net Phase I reactions, such as oxidation (including hydroxylation), reduction, and hydrolysis, introduce or expose functional groups on the steroid molecule. nih.gov These reactions are primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.gov Phase II reactions involve the conjugation of the modified steroid with endogenous molecules like glucuronic acid or sulfate, further increasing water solubility. nih.gov

To investigate the metabolic fate of this compound, researchers have utilized in vitro models employing human hepatocytes (liver cells). nih.govnih.govresearchgate.net These studies provide a controlled environment that closely mimics the metabolic processes occurring in the human liver. nih.govnih.gov

In a significant study on this compound's biotransformation, human hepatocytes were cultured and incubated with the parent compound. nih.gov Following incubation, the resulting metabolites were extracted and analyzed. The analytical process involved hydrolysis with β-glucuronidase (an enzyme that cleaves glucuronide conjugates), followed by derivatization to make the metabolites suitable for analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov

This in vitro investigation led to the identification of seven previously unknown metabolites of this compound, in addition to the already known 17-epithis compound. nih.gov The findings demonstrated that this compound is subject to several key metabolic reactions within human liver cells. nih.gov

Table 1: Identified Metabolites of this compound from In Vitro Human Hepatocyte Studies This table summarizes the key metabolites identified and their structural characteristics based on the research findings.

| Metabolite ID | Tentative Structure/Identification | Key Metabolic Transformation(s) |

| M2 | 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one | 4-ene-reduction, 3-keto-reduction |

| M4 | 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane | 4-ene-reduction, 3-keto-reduction |

| Other | Not specified | 11β-hydroxylation, 16ξ-hydroxylation |

Source: Adapted from research on new this compound metabolites. nih.gov

Primary Metabolic Pathways

The analysis of metabolites from both in vitro hepatocyte cultures and human urine samples has elucidated the primary pathways through which this compound is biotransformed. nih.gov These pathways involve structural modifications at various positions on the steroid's core structure. The main metabolic routes identified are 4-ene-reduction, 3-keto-reduction, 11β-hydroxylation, and 16ξ-hydroxylation. nih.gov

One of the fundamental metabolic steps for many anabolic steroids, including this compound, is the reduction of the double bond between the 4th and 5th carbon atoms in the A-ring of the steroid nucleus. nih.govnih.gov This reaction, known as 4-ene-reduction, is catalyzed by reductase enzymes. nih.gov The reduction of this bond eliminates a key structural feature of the parent compound and is a prerequisite for subsequent modifications of the A-ring. nih.gov

Following the saturation of the 4-ene double bond, the ketone group at the 3rd carbon position (3-keto group) is typically reduced to a hydroxyl group. nih.govnih.gov This reaction is carried out by aldo-keto reductase (AKR) enzymes. nih.gov The resulting metabolites, such as 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one and 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane, are examples of compounds formed through a combination of 4-ene and 3-keto reductions. nih.gov

Hydroxylation is a common Phase I metabolic reaction where a hydroxyl (-OH) group is added to the steroid structure. nih.gov For this compound, this has been observed to occur at the 11th carbon position, specifically resulting in an 11β-hydroxy metabolite. nih.gov This reaction is typically catalyzed by cytochrome P450 enzymes, such as CYP11B1, which are known to hydroxylate steroids at this position. nih.gov The addition of a polar hydroxyl group significantly increases the water solubility of the molecule, preparing it for excretion. nih.gov

In addition to hydroxylation at the 11th position, metabolic studies have also identified the addition of a hydroxyl group at the 16th carbon position of the this compound molecule. nih.gov The notation "ξ" (xi) indicates that the exact stereochemistry (alpha or beta configuration) of the hydroxyl group at this position was not determined. This hydroxylation represents another pathway for modifying the steroid, increasing its polarity and facilitating its clearance from the body. nih.gov

Characterization of Key Metabolites

The biotransformation of this compound in the human body results in various metabolic products. The analysis of these metabolites is crucial for understanding the compound's metabolic fate and for developing effective detection methods. Key metabolites range from well-established epimers to more recently discovered long-term markers.

17-epithis compound

Among the most recognized metabolic products of this compound is 17-epithis compound. nih.govresearchgate.net This compound is a well-known metabolite and has been a traditional target in doping control screening. dntb.gov.ua Its formation involves the epimerization of the hydroxyl group at the C17 position. The World Anti-Doping Agency (WADA) has noted projects focused on the synthesis of 17-epi-oxymesterone to serve as a certified reference material for anti-doping laboratories. wada-ama.org However, detection of this specific metabolite provides a relatively short window of opportunity for identifying the use of the parent compound. dntb.gov.ua

Identification of Novel Metabolites

Research into this compound's biotransformation has led to the discovery of previously unknown metabolites. bioanalysis-zone.com Studies utilizing human hepatocytes and urine samples, analyzed via gas chromatography-tandem mass spectrometry (GC-MS/MS), have successfully identified several new metabolic products. nih.govresearchgate.net These discoveries are significant as they offer new targets for detection that can persist in the body for longer periods than the parent compound or its more rapidly cleared metabolites. dntb.gov.uabioanalysis-zone.com

One of the novel metabolites to be tentatively identified is 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one. nih.govresearchgate.net In research studies, this compound has been referred to as M2. nih.gov Its identification, along with other new metabolites, was achieved by comparing the total ion chromatographs of blank and positive urine samples following the administration of this compound. nih.govresearchgate.net The detection of this metabolite has been shown to extend the window of detection for this compound use. nih.gov

Another significant novel metabolite that has been tentatively identified is 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane. nih.govresearchgate.net Designated as M4 in metabolic studies, this compound is formed through processes including 4-ene-reduction and 3-keto-reduction. nih.gov The identification of this metabolite is particularly valuable as it can be detected for a longer period than the parent steroid, thereby extending the detection window up to 4 days. nih.govresearchgate.net

A pivotal discovery in the study of this compound metabolism is the identification of a long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-dien-3-one. dntb.gov.uawada-ama.org This metabolite, also referred to as "Oxy M9," was characterized and its synthesis has been reported. researchgate.netnih.gov It is primarily excreted as a glucuronide. wada-ama.org The significance of this metabolite lies in its remarkably long detection time, which dramatically surpasses that of previously known markers. dntb.gov.ua

Interactive Data Table: Key this compound Metabolites

| Metabolite Name | Common Designation | Key Characteristics |

| 17-epithis compound | - | Well-known, traditional screening target with a short detection window. nih.govdntb.gov.ua |

| 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one | M2 | Novel metabolite that extends the detection window. nih.govresearchgate.net |

| 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane | M4 | Novel metabolite, detectable for up to 4 days. nih.govresearchgate.net |

| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-dien-3-one | Oxy M9 | Novel long-term metabolite, detectable for up to 46 days. dntb.gov.uawada-ama.orgresearchgate.net |

Excretion Profiles and Detection Window Expansion through Metabolite Analysis

The analysis of metabolites is fundamental to extending the detection window for this compound use in doping control. hpst.cz The parent compound is often detectable in urine for a very limited time, with some reports indicating it is no longer found after just two days. bioanalysis-zone.com Traditional screening methods targeting 17-epithis compound have also been limited, with one study noting a detection time of only 3.5 days. dntb.gov.ua

The identification of novel, longer-lasting metabolites has been a significant breakthrough. bioanalysis-zone.com For instance, the detection of metabolites M2 (17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one) and M4 (17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane) can prolong the detection window to 4 days, a notable improvement over monitoring the parent steroid. nih.govresearchgate.net

The most substantial extension has been achieved through the discovery of the long-term metabolite 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-dien-3-one (Oxy M9). dntb.gov.uawada-ama.org Analysis using gas chromatography–chemical ionization–triple quadrupole mass spectrometry (GC-CI-MS/MS) has shown this metabolite to be detectable for up to 46 days post-administration. dntb.gov.ua This represents a more than tenfold increase in the detection window compared to traditional markers, significantly enhancing the ability to detect the compound's use. dntb.gov.ua This specific long-term metabolite is primarily excreted in urine as a glucuronide conjugate. wada-ama.org

Interactive Data Table: Detection Windows of this compound and its Metabolites

| Compound | Detection Window | Analytical Method Reference |

| This compound (Parent Compound) | Approx. 2 days | GC-MS/MS bioanalysis-zone.com |

| 17-epithis compound | Approx. 3.5 days | Electron Ionization GC-MS/MS dntb.gov.ua |

| Metabolites M2 and M4 | Up to 4 days | GC-MS/MS nih.govresearchgate.net |

| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-dien-3-one | Up to 46 days | GC-CI-MS/MS dntb.gov.ua |

Comparative Metabolic Studies with Related Androgenic Anabolic Steroids

The metabolism of this compound (4-hydroxy-17α-methyltestosterone) shares common pathways with other 17α-alkylated androgenic anabolic steroids (AAS), yet also exhibits unique transformations. nih.gov The biotransformation of these synthetic testosterone (B1683101) derivatives is primarily aimed at increasing their polarity to facilitate excretion. pumpers.co This typically involves Phase I reactions (oxidation, reduction, hydroxylation) and Phase II reactions (conjugation). pumpers.cosigmaaldrich.com Comparative studies are crucial for identifying unique and common metabolites, which is particularly important in fields like anti-doping control. nih.govnih.gov

A key feature of the metabolism of 17α-methyl steroids is the structural similarity that leads to the formation of common urinary metabolites. nih.gov Studies have shown that steroids like this compound, 17α-methyltestosterone, mestanolone (B1676315), methandienone, and methandriol (B1676360) can produce overlapping metabolic profiles. nih.gov For instance, after the administration of this compound in horses, mestanolone was identified as a major metabolite. nih.gov This indicates that a primary metabolic route for this compound involves the reduction of its A-ring structure.

Hydroxylation is another significant pathway in the metabolism of AAS. wada-ama.org this compound itself is a 4-hydroxylated metabolite of methyltestosterone (B1676486), demonstrating the role of hydroxylation in inter-steroid metabolism. wada-ama.org The cytochrome P450 (CYP450) enzyme superfamily, located mainly in the liver, is central to these oxidative reactions. sigmaaldrich.com While specific CYP isozyme activity for this compound is not extensively detailed in the provided results, the metabolism of the related steroid oxymetholone (B1678114) is known to be mediated by CYP3A4, CYP3A5, and other CYP3A enzymes. drugbank.com

Epimerization at the C17 position is a characteristic metabolic reaction for many 17α-methyl steroids. nih.govresearchgate.net This process, often following the sulfation of the tertiary 17β-hydroxy group, results in the formation of 17-epimers (17α-hydroxy-17β-methyl configuration). scispace.com For this compound, the detection of 17-epithis compound has been a traditional marker of its use. nih.gov However, research has identified novel long-term metabolites that offer significantly longer detection windows. For example, a newly identified metabolite for this compound, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, was detectable for up to 46 days, a substantial increase from the 3.5-day detection window of 17-epithis compound. nih.gov A similar search for long-term metabolites was conducted for mesterolone, a related steroid, which yielded 1α-methyl-5α-androstan-3,6,16-triol-17-one as a long-term metabolite. nih.gov

The structural modifications on the steroid's A-ring also influence its metabolic fate. Oxandrolone (B1677835), which has a heterocyclic A-ring with an oxygen atom at the C2 position, shows resistance to extensive liver metabolism compared to other 17α-alkylated AAS like methyltestosterone. researchgate.netsci-hub.ru While oxandrolone's primary metabolites include its 17-epimer and hydroxylated derivatives (e.g., 16-hydroxyoxandrolone), a significant portion of the parent drug is excreted unchanged. researchgate.netsci-hub.ru This contrasts with steroids like this compound and methyltestosterone, which undergo more extensive biotransformation. nih.govnih.gov

The table below summarizes key metabolic pathways and metabolites for this compound and selected related androgenic anabolic steroids.

| Steroid | Key Metabolic Pathways | Primary/Notable Metabolites | Source Citation |

|---|---|---|---|

| This compound | A-ring reduction, 17-epimerization, hydroxylation, Wagner–Meerwein rearrangement | Mestanolone, 17-epithis compound, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | nih.govnih.gov |

| Mesterolone | Hydroxylation | 1α-methyl-5α-androstan-3,6,16-triol-17-one | nih.gov |

| Methyltestosterone | A-ring reduction (5α and 5β), 17-epimerization, hydroxylation (e.g., at C4 to form this compound) | 17-epimethyltestosterone, various hydroxylated and reduced metabolites | wada-ama.orgnih.gov |

| Oxandrolone | 17-epimerization, hydroxylation (e.g., at C16), relatively resistant to metabolism | 17-epioxandrolone, 16-hydroxyoxandrolone, excreted largely unchanged | researchgate.netsci-hub.ru |

| Mestanolone | Hydroxylation, rearrangement | 17α-methyl-5α-androstane-3α,17β-diol, 18-nor-17,17-dimethyl-5α-androst-13-en-3α-ol | pumpers.co |

A comparative analysis reveals that while pathways like 17-epimerization are common across many 17α-methylated steroids, the specific resulting metabolites and their detection windows can vary significantly. nih.gov The presence of a 4-hydroxy group in this compound influences its metabolism, distinguishing it from non-hydroxylated analogues like methyltestosterone. wada-ama.org Similarly, methylhydroxynandrolone (MOHN), the 19-demethylated analogue of this compound, is noted to be non-aromatizable and resistant to 5α-reduction due to its C4 hydroxy group, which significantly alters its biological activity profile compared to other nandrolone (B1676933) derivatives. wikipedia.org

The following table details common metabolites found after the administration of several structurally related 17α-alkyl anabolic steroids, highlighting the metabolic overlap among these compounds.

| Administered Steroid | Detected Common Metabolites | Source Citation |

|---|---|---|

| This compound | Metabolites common to 17α-methyltestosterone and mestanolone | nih.gov |

| Methandienone | Metabolites common to 17α-methyltestosterone and mestanolone | nih.gov |

| Methandriol | Metabolites common to 17α-methyltestosterone and mestanolone | nih.gov |

These shared metabolic fates underscore the importance of identifying unique, long-term metabolites for each specific steroid to unequivocally determine its administration. nih.govnih.gov

Molecular and Cellular Mechanisms of Action

Androgen Receptor Interactions and Binding Affinity

The primary mechanism of action for Oxymesterone involves binding to the androgen receptor, a ligand-activated nuclear receptor.

This compound functions as an agonist of the androgen receptor. wikipedia.org Anabolic steroids, including this compound, bind to specific androgen receptors found in various tissues, such as reproductive tissues, muscle, and fat. citeab.com This binding is a critical initial step in mediating the anabolic and androgenic effects attributed to the compound. While specific quantitative data on the binding affinity of this compound to the human AR was not available in the provided sources, studies on related anabolic-androgenic steroids like oxymetholone (B1678114) indicate their ability to bind to the AR. nih.govnih.govguidetopharmacology.org The binding affinity of various AAS can differ compared to endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.govnih.govguidetopharmacology.org Research suggests that even AAS with lower in vitro binding affinity for the AR can still elicit significant biological responses in vivo by activating AR-mediated signaling. guidetopharmacology.org

Ligand binding can influence the stability of steroid receptors, affecting their half-life and cellular processing. nih.gov For the androgen receptor, agonist binding is associated with a preferred interaction between the N-terminal and C-terminal domains, which may contribute to the stabilization of the ligand-bound receptor conformation. guidetopharmacology.org Studies investigating other anabolic-androgenic steroids, such as fluthis compound (B1673463) and oxandrolone (B1677835), have demonstrated that these compounds can promote the N-terminal/C-terminal interaction and enhance AR stabilization. wikipedia.org However, these effects may require higher ligand concentrations compared to high-affinity AR agonists. wikipedia.org Based on the provided search results, there is no specific research detailing the direct effect of this compound on androgen receptor stabilization. While the principle of ligand-induced stabilization is relevant to steroid receptors and has been observed with related AAS, specific data for this compound is not available in these sources.

Interactions with Other Receptor Systems

While this compound is an anabolic-androgenic steroid, its activity is not solely confined to the androgen receptor. It has been shown to interact with other receptor systems, influencing downstream cellular processes.

Glucocorticoid Receptor Competitive Antagonism

This compound has been reported to act as a competitive antagonist at the glucocorticoid receptor (GR) wikipedia.orgamericanelements.comwikipedia.org. Glucocorticoids typically exert catabolic effects, particularly in muscle tissue, by binding to the GR. nih.gov The interaction of anabolic steroids, including some like fluthis compound and testosterone, with GR sites in muscle cytosol has been observed, where they can displace labeled glucocorticoids. nih.gov This competitive inhibition suggests that this compound may interfere with the binding of endogenous glucocorticoids to the GR, thereby potentially mitigating their catabolic actions. nih.gov Studies have postulated that this interaction with glucocorticoid receptors might contribute, in part, to the anabolic effects observed with pharmacologic doses of androgens in muscle. nih.gov

Cellular and Molecular Signaling Pathways

The interactions of this compound with steroid hormone receptors translate into downstream effects on various cellular and molecular signaling pathways, influencing processes critical for tissue growth and metabolism.

Modulation of Gene Expression for Protein Synthesis

Anabolic steroids, including this compound, are known to modulate gene expression, particularly genes involved in protein synthesis. drugbank.compatsnap.comlibretexts.orgutsa.edu Upon binding to the androgen receptor, the steroid-receptor complex translocates to the cell nucleus and interacts with specific DNA sequences, known as hormone response elements. drugbank.comnih.gov This binding can alter the transcription of target genes, leading to increased synthesis of proteins. patsnap.comlibretexts.orgutsa.edu This modulation of gene expression for protein synthesis is a fundamental mechanism underlying the anabolic effects of this compound, promoting tissue growth and repair. patsnap.com

Influence on Calcium Homeostasis and Cardiac Contraction

While the primary effects of this compound are related to anabolic and androgenic activity, some research on anabolic steroids suggests potential influences on calcium homeostasis and cardiac function. Calcium ions play a critical role in various cellular processes, including muscle contraction, particularly in cardiac muscle. dentalcare.comunibo.ite-safe-anaesthesia.org Dysregulation of calcium homeostasis can impact cardiac contractility. dentalcare.comunibo.it Some studies on anabolic steroids have explored their potential to affect calcium channels or calcium cycling within cells, which could indirectly influence cardiac contraction. physio-pedia.comnih.gov However, specific detailed research findings directly linking this compound to the modulation of calcium homeostasis and cardiac contraction at a molecular level are limited in the provided search results.

Anticatabolic Effects via Glucocorticoid Receptor Interference

The anticatabolic effects of this compound are hypothesized to be mediated, at least in part, through its interference with glucocorticoid receptor signaling. nih.govpatsnap.comguidetopharmacology.orgnih.govresearchgate.net Glucocorticoids promote the breakdown of proteins, particularly in muscle tissue, through their interaction with the GR. nih.govpatsnap.com By competitively antagonizing the GR, this compound may reduce the binding of catabolic glucocorticoids, thereby diminishing their protein-degrading effects. nih.govpatsnap.com This interference with glucocorticoid receptor expression or function contributes to a more anabolic cellular environment, where protein synthesis is favored over breakdown. nih.govpatsnap.comresearchgate.net This mechanism is considered an attractive hypothesis for the anticatabolic properties of some anabolic steroids. nih.govresearchgate.net

Here is a summary table of this compound's interactions and effects:

| Mechanism | Receptor Interaction | Cellular Process Affected |

| Competitive Antagonism of Glucocorticoid Receptor | Glucocorticoid Receptor (GR) | Reduces catabolic effects, promotes anabolic environment |

| Antagonism of Estrogen Receptor | Estrogen Receptor (ER) | Interferes with estrogen signaling pathways |

| Modulation of Gene Expression for Protein Synthesis | Androgen Receptor (AR) | Increased transcription of genes involved in protein synthesis |

| Influence on Calcium Homeostasis & Cardiac Contraction | Potential indirect effects (limited data) | Calcium cycling, muscle contraction (cardiac) |

| Anticatabolic Effects | Glucocorticoid Receptor (GR) | Reduces protein breakdown |

Pharmacological Effects and Therapeutic Potential Research

Anabolic Effects on Skeletal Muscle and Bone

The anabolic activity of oxymesterone contributes to its effects on both skeletal muscle and bone tissue. These effects are largely mediated through its interaction with the androgen receptor.

Promotion of Protein Anabolism

Anabolic steroids, including this compound, are known to promote protein anabolism by reducing the excretion of nitrogen that occurs during tissue breakdown. inchem.org This nitrogen-retaining effect is a key indicator of protein synthesis and muscle growth. bioscientifica.com Research has demonstrated that anabolic androgens can increase the body's muscle content, which is a direct result of enhanced protein synthesis. ospublishers.com This fundamental action of increasing protein synthesis is a primary reason for the investigation of compounds like this compound for therapeutic purposes related to muscle growth and maintenance. wikipedia.org

Stimulation of Bone Formation and Counteraction of Bone Breakdown

Androgens play a significant role in the development and maintenance of skeletal tissue. mdpi.com They can stimulate bone formation and inhibit bone resorption, the process by which bone is broken down. nih.gov This dual action is mediated through the androgen receptor present in bone tissue. nih.gov Anabolic steroids, as synthetic derivatives of testosterone (B1683101), have been investigated for their potential to increase bone mineral density. nih.gov Studies on various anabolic steroids have shown increases in bone mineral content in areas like the lumbar spine and radius in individuals with osteoporosis. nih.gov The mechanism involves the stimulation of osteoblasts, the cells responsible for new bone formation. mdpi.com Androgens can also help to counteract the effects of hormones like glucocorticoids, which can lead to bone loss. mdpi.com

Muscle Hypertrophy Mechanisms

The increase in muscle size, or hypertrophy, induced by anabolic-androgenic steroids is a result of several underlying mechanisms. A primary mechanism is the binding of the steroid to the androgen receptor (AR) in muscle cells. nih.govkjsm.org This interaction initiates a cascade of events that leads to an increase in muscle protein synthesis, a key factor in muscle growth. nih.gov Anabolic steroids can also exhibit anti-catabolic effects by inhibiting the action of glucocorticoid receptors, which are involved in muscle breakdown. nih.gov This reduction in muscle protein breakdown, combined with increased synthesis, results in a net positive protein balance, leading to muscle hypertrophy. nih.gov

Erythropoietic Stimulation

In addition to its anabolic effects on muscle and bone, this compound has been studied for its ability to stimulate the production of red blood cells, a process known as erythropoiesis.

Stimulation of Erythropoietin Synthesis and Red Cell Production

Anabolic androgens have been shown to enhance the process of blood formation. ospublishers.com One of the primary mechanisms for this is the stimulation of erythropoietin (EPO) synthesis. ospublishers.com EPO is a hormone, primarily produced by the kidneys, that plays a crucial role in the production of red blood cells in the bone marrow. nih.govwikipedia.org Studies have indicated that anabolic androgens can increase the secretion of EPO. ospublishers.com This, in turn, stimulates the red blood cell stem cells in the bone marrow, leading to an increased production of red blood cells. ospublishers.com This effect has led to the use of some anabolic steroids in the treatment of anemias that are caused by deficient red blood cell production. ospublishers.comwikipedia.org

Investigations in Wasting Syndromes

The anabolic properties of this compound have led to research into its potential use in conditions characterized by wasting, such as HIV/AIDS-related wasting syndrome. wikipedia.org Wasting syndromes are characterized by significant loss of body weight, particularly lean body mass. Anabolic steroids have been explored as a therapeutic option to counteract this loss. For instance, the anabolic steroid oxandrolone (B1677835) is approved for promoting weight gain after extensive surgery, chronic infections, or severe trauma. nih.govama-ssn.org Studies on other anabolic steroids in the context of HIV-wasting have shown that they can lead to significant weight gain and increases in lean body mass. nih.govcaldic.com

Interactive Data Table: Investigational Effects of Anabolic Steroids in Wasting Syndromes

| Compound | Condition Investigated | Observed Effects |

|---|---|---|

| Oxymetholone (B1678114) | HIV-associated wasting | Significant weight gain, increased body cell mass. nih.govcaldic.com |

| Oxandrolone | HIV-related muscle wasting, severe burn injury, trauma after major surgery | Promotion of weight gain, improvements in body composition and muscle strength. nih.gov |

| Stanozolol | HIV-associated wasting | Recommended for treatment of HIV-associated wasting. ama-ssn.org |

Historical and Contemporary Research on Therapeutic Applications

This compound is an orally active anabolic-androgenic steroid that was developed in the mid-20th century. wikipedia.orgncats.io It was known by 1960 and subsequently marketed under various trade names including Oranabol, Anamidol, Balnimax, Sanaboral, and Theranabol. wikipedia.orgncats.io

Historically, the therapeutic indications for anabolic steroids were generally aimed at counteracting catabolic states. inchem.org This included applications following major trauma and in the treatment of certain types of aplastic anemia. inchem.org Given its development during this period, it is plausible that this compound was used for similar purposes, aiming to promote a positive nitrogen balance and build lean tissue. However, specific and detailed clinical documentation from that era regarding its precise applications and efficacy is scarce in contemporary medical literature. The drug was eventually discontinued (B1498344). ncats.io

In terms of contemporary research, there is a notable absence of recent clinical trials or new investigations into the therapeutic potential of this compound. The focus of research into anabolic agents for muscle wasting and other conditions has shifted to other molecules. A search of current medical and scientific databases reveals a lack of ongoing or recently completed studies involving this compound for any therapeutic application. The compound is primarily of historical interest and is mentioned in literature concerning the synthesis of its metabolites for doping control purposes. nih.gov

Toxicological Profiles and Mechanisms of Adverse Biological Effects

Hepatic Toxicity Mechanisms

The liver is a primary site for steroid metabolism, and the structural modifications of synthetic androgens like oxymesterone can significantly impact its function and integrity. The hepatotoxicity associated with certain AAS is a well-documented phenomenon, primarily linked to their chemical design.

Role of 17α-Alkylation in Liver Impairment

This compound is classified as a 17α-alkylated anabolic steroid (AAS), a feature it shares with other orally active androgens such as methyltestosterone (B1676486) and oxymetholone (B1678114). wikipedia.orgeuropeanreview.org This alkylation at the C-17α position is a critical structural modification that inhibits the metabolic deactivation of the steroid in the liver. europeanreview.orgnih.gov By retarding first-pass hepatic metabolism, the 17α-alkylation allows the compound to be administered orally and maintain its anabolic and androgenic activity. wikipedia.orgresearchgate.net

However, this same modification is strongly associated with a high potential for hepatotoxicity. wikipedia.orgnih.gov The impairment of hepatic metabolism can lead to several forms of liver injury. nih.gov One of the most common manifestations is cholestasis, a condition where bile flow from the liver is reduced or blocked. researchgate.net The mechanism is thought to involve the inhibition of biliary transporter proteins. europeanreview.org Prolonged use of 17α-alkylated steroids has been linked to more severe hepatic complications, including peliosis hepatis (blood-filled cysts in the liver), the formation of hepatic adenomas, and hepatocellular carcinoma. nih.govresearchgate.net In contrast, non-17α-alkylated, injectable forms of testosterone (B1683101) and its esters are not typically associated with this pattern of liver toxicity. nih.govresearchgate.net

Androgen Receptor Activation and Reactive Oxygen Species Production in Hepatocytes

The mechanism of AAS-induced liver damage is not fully understood but is believed to involve oxidative stress. researchgate.net Androgens exert their effects by binding to and activating the androgen receptor (AR). While the primary targets are tissues like muscle and bone, ARs are also present in other organs, including the liver.

The activation of androgen receptors in hepatocytes can contribute to cellular stress. Testosterone has been shown to increase the generation of reactive oxygen species (ROS) in various cell types. nih.gov ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that are natural byproducts of cellular metabolism. nih.govmdpi.com When ROS production overwhelms the cell's antioxidant defense capacity, a state of oxidative stress occurs. researchgate.netmdpi.com This imbalance can lead to damage of cellular components, including lipids, proteins, and DNA. nih.gov In the liver, excessive ROS accumulation can trigger inflammatory responses and contribute to hepatocyte injury, which is a key factor in the pathogenesis of various liver diseases. mdpi.commdpi.com The oxidative stress induced by AAS is considered a potential causal factor in the development of hepatotoxicity. researchgate.net

Cardiovascular System Impacts

The use of AAS, including this compound, has been associated with a range of adverse cardiovascular effects. These impacts involve alterations in blood lipids, blood pressure regulation, and direct effects on the structure and function of the heart.

Alterations in Lipid Profile (e.g., HDL-cholesterol depression)

One of the most consistent adverse effects of AAS on the cardiovascular system is a significant alteration of the serum lipid profile. researchgate.net Use of these compounds, particularly oral 17α-alkylated steroids, is strongly associated with a marked depression of high-density lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol. swolverine.comprimarycarenotebook.com Reductions in HDL levels by 30-70% have been reported during AAS use. swolverine.com HDL plays a crucial role in reverse cholesterol transport, removing excess cholesterol from the arteries and transporting it to the liver for excretion. swolverine.com

In addition to lowering HDL, many AAS, especially oral variants, can increase levels of low-density lipoprotein (LDL) cholesterol, or "bad" cholesterol. researchgate.netswolverine.com This combination of lower HDL and higher LDL creates a highly atherogenic lipid profile, which accelerates the risk of developing atherosclerosis, a condition characterized by the buildup of plaque in the arteries. swolverine.com These lipid abnormalities can appear within weeks of starting AAS administration. primarycarenotebook.com

Table 1: Summary of Anabolic-Androgenic Steroid (AAS) Effects on Lipid Profiles

| Lipid Component | Typical Effect of 17α-Alkylated AAS | Potential Clinical Implication |

|---|---|---|

| HDL-Cholesterol | Significant Decrease (often 30-70%) swolverine.com | Impaired reverse cholesterol transport, increased atherosclerosis risk. swolverine.com |

| LDL-Cholesterol | Increase swolverine.com | Increased plaque formation in arteries, contributing to coronary artery disease. swolverine.com |

| Total Cholesterol | Variable, may decrease due to HDL reduction nih.gov | The ratio of LDL to HDL is often considered more critical than the total value. |

Mechanisms of Blood Pressure Elevation

AAS use has been linked to elevations in both systolic and diastolic blood pressure in some studies. frontiersin.orgnih.gov While the exact mechanisms are complex and not fully elucidated, several pathways are believed to contribute. One proposed mechanism is the activation of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance. frontiersin.org This can lead to increased production of angiotensin II, a potent vasoconstrictor. frontiersin.org Other potential mechanisms include the upregulation of thromboxane A2 expression and endothelin-1 action, both of which also promote vasoconstriction. frontiersin.org Furthermore, androgens may contribute to hypertension through renal retention of sodium and water. nih.govresearchgate.net

Effects on Cardiac Structure and Function (Pre-clinical vs. Clinical Observations)

Beyond effects on lipids and blood pressure, AAS can directly impact the heart muscle, leading to adverse cardiac remodeling. nih.gov

Pre-clinical Observations: In animal studies, AAS like nandrolone (B1676933) have been shown to induce growth-promoting effects on cardiac tissue, leading to cardiac hypertrophy. nih.gov These effects are thought to be mediated by an increase in intracellular calcium, which can affect mitochondrial function and potentially lead to apoptotic cell death. nih.gov

Clinical Observations: In humans, a significant body of evidence from clinical studies, often using echocardiography, points to adverse structural and functional changes in the hearts of AAS users. nih.gov A meta-analysis of 35 studies involving over 2,000 individuals found that, compared to non-users, AAS users exhibited a significant decrease in left ventricular (LV) ejection fraction, a key measure of the heart's pumping ability. nih.gov Furthermore, AAS use was associated with increased septal and posterior wall thickness and a greater left ventricular mass, all signs of pathological cardiac hypertrophy. nih.gov These changes suggest a pattern of adverse cardiac remodeling that can impair heart function and increase cardiovascular risk. nih.gov

Table 2: Comparison of Pre-clinical vs. Clinical Observations on Cardiac Structure and Function with AAS Use

| Feature | Pre-clinical Findings (Primarily Animal Models) | Clinical Findings (Human Studies) |

|---|---|---|

| Cardiac Hypertrophy | Evidence of growth-promoting effects on cardiac tissue. nih.gov | Increased septal wall thickness, posterior wall thickness, and left ventricular mass. nih.gov |

| Cardiac Function | Potential for apoptotic cell death. nih.gov | Significant decrease in left ventricular ejection fraction and global longitudinal strain. nih.gov |

| Ventricular Dimensions | Not consistently detailed. | Increased left ventricular end-diastolic diameter. nih.gov |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Aldosterone |

| Angiotensin II |

| Cholesterol |

| Endothelin-1 |

| Fluthis compound (B1673463) |

| HDL-Cholesterol |

| Hydrogen Peroxide |

| LDL-Cholesterol |

| Metandienone |

| Methenolone |

| Methandienone |

| Methandriol (B1676360) |

| Methyltestosterone |

| Nandrolone |

| Norethandrolone |

| Oxandrolone (B1677835) |

| This compound |

| Oxymetholone |

| Stanozolol |

| Superoxide |

| Testosterone |

| Thromboxane A2 |

Endocrine System Disruptions

This compound is recognized as a potential endocrine-disrupting compound. nih.gov Its primary mechanism of endocrine disruption involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, which is the central regulatory pathway for reproductive function and endogenous sex hormone production. nih.govumk.pl

The administration of exogenous androgens like this compound disrupts the delicate balance of the HPG axis through a negative feedback mechanism. kjsm.orgplos.org The hypothalamus normally releases gonadotropin-releasing hormone (GnRH), which signals the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov LH stimulates the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis. nih.govkjsm.org

When supraphysiological levels of androgens are introduced, the hypothalamus and pituitary gland perceive an excess of testosterone. plos.org This leads to a significant reduction in the pulsatile release of GnRH and, consequently, a marked decrease in the secretion of LH and FSH from the pituitary gland. umk.plbioscientifica.com This suppression disrupts the normal signaling required for testicular function, leading to a shutdown of endogenous testosterone production and impaired sperm development. nih.govkjsm.org The disruption is dose-dependent, with higher levels of exogenous AAS causing more profound suppression of the HPG axis. bioscientifica.com

| Hormone | Origin | Function in Males | Effect of Exogenous AAS (this compound) |

| GnRH | Hypothalamus | Stimulates pituitary to release LH and FSH | Suppressed |

| LH | Pituitary Gland | Stimulates testosterone production in testes | Suppressed |

| FSH | Pituitary Gland | Promotes spermatogenesis | Suppressed |

| Testosterone | Testes (Leydig Cells) | Primary male sex hormone | Endogenous production is suppressed |

The sustained suppression of the HPG axis by this compound and other AAS leads to a condition known as anabolic steroid-induced hypogonadism (ASIH). plos.orgbioscientifica.cominchem.org This state is characterized by low levels of gonadotropins (LH and FSH) and consequently, a severe reduction in the body's own testosterone production. researchgate.net

The primary mechanism of ASIH is the prolonged feedback inhibition on the hypothalamus and pituitary. bioscientifica.com Without adequate stimulation from LH, the Leydig cells in the testes become inactive and reduce or cease testosterone synthesis, which can lead to testicular atrophy. researchgate.netnih.gov The lack of FSH signaling impairs spermatogenesis, potentially resulting in oligozoospermia (low sperm count) or azoospermia (absence of sperm), a common cause of infertility in AAS users. nih.govumk.pl Upon cessation of AAS use, the HPG axis may remain suppressed for an indefinite period, leading to persistent symptoms of hypogonadism. kjsm.orgplos.org

Neuropsychiatric and Behavioral Mechanisms

Androgenic anabolic steroids exert significant pharmacological effects on the central nervous system (CNS), leading to a variety of neuropsychiatric and behavioral changes. hmdb.cafrontiersin.org These effects can be mediated directly through androgen receptors, which are widely distributed in the brain, or indirectly by influencing major neurotransmitter systems. nih.gov

AAS, including this compound, can cross the blood-brain barrier and modulate neural circuits. frontiersin.org The brain contains a high density of androgen receptors in regions associated with emotion and behavior, such as the amygdala, hippocampus, and hypothalamus. nih.gov The binding of AAS to these intracellular receptors can alter gene expression and protein synthesis, leading to structural and functional changes in the brain. nih.gov

Beyond direct receptor binding, AAS can influence the function of key neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. nih.goviomcworld.com For instance, studies have shown that AAS can alter the density and function of serotonin (5-HT) receptors, which are crucial for regulating mood, anxiety, and aggression. nih.gov Chronic exposure to AAS has been linked to decreased serotonin neurotransmission, which is often associated with increased aggression. nih.govresearchgate.net Furthermore, AAS can induce neurotoxic effects through mechanisms like oxidative stress and by increasing neuronal susceptibility to apoptosis (programmed cell death) in brain regions like the hippocampus. nih.govnih.gov

A frequently reported behavioral effect of AAS use is an increase in aggression and hostility, often termed "'roid rage". researchgate.netsolacetreatmentcenter.com The neurobiological mechanisms are complex and involve the modulation of neural circuits that control aggressive behavior. nih.gov The amygdala, a key brain region for processing emotions like fear and aggression, is particularly sensitive to androgens. nih.gov Animal studies demonstrate that AAS can heighten aggression by acting on these neural structures. nih.gov

Research in long-term AAS users has revealed structural changes in the brain, notably an enlargement of the right amygdala. nih.gov This anatomical alteration, combined with reduced functional connectivity between the amygdala and brain areas involved in cognitive control, could underlie the impaired impulse control and heightened aggression observed in some users. nih.gov The mechanism is also linked to AAS-induced alterations in neurotransmitter systems; for example, decreased serotonergic activity in the anterior hypothalamus is a key factor in mediating agonistic behavior. nih.govnih.gov

| Brain Region/System | Role in Behavior | Mechanism of AAS-Induced Alteration |

| Amygdala | Emotion processing, aggression | High density of androgen receptors; AAS use linked to enlargement and altered connectivity. nih.gov |

| Hypothalamus | Regulation of aggression, hormones | AAS can alter vasopressin expression and serotonin release, facilitating aggression. nih.gov |

| Serotonin (5-HT) System | Mood regulation, impulse control | AAS can decrease serotonin neurotransmission and alter receptor density. nih.govresearchgate.net |

| GABAergic System | Inhibitory neurotransmission | AAS can modulate GABA-A receptor function, potentially altering anxiety and inhibition. nih.govnih.gov |

The use of AAS like this compound is associated with a spectrum of mood disturbances and psychiatric symptoms. hmdb.caoup.com These can range from irritability, anxiety, and labile mood to more severe conditions such as major depression, mania, and psychosis. frontiersin.orgoup.comccjm.org

The mood changes are considered an early sign of steroid use. oup.com During use, individuals may experience euphoria, increased energy, and confidence, but also irritability, hostility, and anxiety. nih.govccjm.org The risk and severity of these symptoms often correlate with the dose of the steroid being used. oup.comccjm.org

Conversely, the cessation of AAS use can trigger a withdrawal syndrome, which is frequently characterized by severe depression. frontiersin.orgoup.com This depressive state may be linked to the sudden drop from supraphysiological to low androgen levels (due to ASIH) and potential long-term alterations in neurochemical pathways. bioscientifica.comsolacetreatmentcenter.com In susceptible individuals, AAS can trigger full-blown manic or hypomanic episodes, suggesting a predisposition for mood disorders may be a significant risk factor. researchgate.net

Renal Function Alterations

Anabolic-androgenic steroids (AAS) are associated with a spectrum of potential adverse effects on the kidneys. physio-pedia.com Long-term abuse of these substances has been linked to severe reductions in kidney function. columbia.edu Kidney complications associated with chronic AAS administration can range from elevated serum creatinine to acute kidney injury (AKI). nih.gov Histological changes observed in the kidneys of some long-term users include focal segmental glomerulosclerosis, a type of scarring that occurs when the kidneys are overworked. columbia.edu This renal damage shares similarities with that seen in morbidly obese patients, where the kidneys are under strain, but the damage in bodybuilders using AAS appears to be more severe. columbia.edu Researchers propose that the extreme increases in muscle mass resulting from AAS use compel the kidneys to increase their filtration load, placing harmful levels of stress on the organs. columbia.edu In some reported cases, acute kidney failure in the context of malignant hypertension has been observed in individuals using AAS. revistanefrologia.comrevistanefrologia.com

Alterations in serum creatinine levels are a key indicator of potential renal dysfunction in individuals using AAS. Creatinine levels are frequently elevated in this population, which can be partially attributed to their increased muscle mass, complicating the diagnosis of underlying renal damage. revistanefrologia.com However, case studies have documented significant, transient spikes in creatinine that are indicative of acute kidney injury.

For instance, in a case involving the abuse of oxymetholone, a 33-year-old male presented with acute renal failure with initial laboratory findings showing a creatinine level of 11 mg/dL and a urea level of 238 mg/dL. nih.gov Another case report of a 37-year-old bodybuilder using testosterone and stanozolol documented a creatinine level of 23.5 mg/dl upon presentation with severe acute kidney failure. revistanefrologia.com Discontinuation of the substances can lead to the normalization of renal function markers. In one study of bodybuilders with AAS-induced kidney damage, those who stopped using steroids showed an improvement in their kidney abnormalities. columbia.edu

Table 1: Reported Creatinine Levels in AAS Users with Acute Kidney Injury

| Case Subject | Anabolic Steroid(s) Used | Presenting Serum Creatinine | Outcome | Reference |

|---|---|---|---|---|

| 33-year-old male | Oxymetholone | 11 mg/dL | Transferred for dialysis | nih.gov |

| 37-year-old male | Testosterone, Stanozolol | 23.5 mg/dL | Admitted for emergency hemodialysis | revistanefrologia.com |

Common Molecular Mechanisms of AAS-Related Damage

The cellular and tissue damage associated with AAS, including this compound, can be traced to several common molecular mechanisms. Supraphysiological doses of AAS have been shown to enhance the expression of proteins involved in oxidative stress, as well as inflammatory and proapoptotic mediators. nih.gov These pathways are not mutually exclusive and often interact to contribute to the pathophysiology of AAS-related organ damage.

Oxidative stress is a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize these reactive intermediates or repair the resulting damage. wikipedia.org The use of AAS is associated with an increase in oxidative stress, which can lead to cellular damage. nih.govresearchgate.net Studies have shown that AAS users exhibit greater responses in oxidative stress biomarkers compared to non-users, particularly following high-intensity resistance exercise. nih.govbluelight.org

The administration of AAS may disrupt the mitochondrial respiratory chain, a major source of ROS, leading to increased ROS generation and subsequent cell damage. nih.gov Research in animal models has demonstrated negative effects and increased oxidative stress in the liver, brain, and cardiac tissues following AAS administration. nih.gov Specifically, the related compound oxymetholone has been noted to increase the production of ROS, which in turn elevates serum levels of pro-inflammatory cytokines and can lead to inflammatory cell infiltration in tissues. researchgate.net

Table 2: Key Biomarkers of Oxidative Stress in AAS Users

| Biomarker | Description | Observation in AAS Users | Reference |

|---|---|---|---|

| 8-OHdG | A marker of oxidative DNA damage. | Significantly increased levels post-exercise, with a greater response in AAS users. | nih.govresearchgate.net |

| Malondialdehyde (MDA) | A marker of lipid peroxidation. | Significantly increased levels post-exercise, with higher concentrations in AAS users. | nih.govresearchgate.net |

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue turnover and development. nih.gov However, various stimuli, including drug-induced injury, can pathologically trigger apoptosis. nih.gov Several studies have demonstrated that supraphysiological doses of AAS can induce apoptosis in various cell types. For example, anabolic steroids like stanozolol have been shown to induce apoptotic features, such as cytoplasmic shrinkage and chromatin condensation, in differentiated skeletal muscle cells. nih.gov

This pro-apoptotic effect has also been observed in cardiac cells, where exposure to stanozolol and testosterone led to a dose-dependent increase in apoptotic cell death. nih.gov The mechanism often involves the increased expression of pro-apoptotic genes, such as Bax. nih.gov In the context of renal toxicity, the related steroid oxymetholone has been shown to potentially alter renal homeostasis by increasing the expression of apoptotic genes and activating caspase-dependent apoptotic pathways in renal tubular and glomerular cells. researchgate.net

The primary anabolic effect of AAS is to increase protein synthesis, which leads to muscle hypertrophy. physio-pedia.comnih.gov This is achieved through genomic and non-genomic mechanisms. nih.gov The genomic pathway involves the binding of the steroid to an intracellular androgen receptor. ucsd.eduduke.edu This steroid-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences and enhances the transcription of target genes. nih.govucsd.eduduke.edu The resulting messenger RNA (mRNA) is translated into proteins, leading to increased protein accretion. ucsd.eduduke.edu Studies using testosterone and its synthetic analogue oxandrolone have confirmed their ability to increase mixed muscle protein synthesis. tandfonline.com

While increased protein synthesis is the basis for the performance-enhancing effects of these compounds, the systemic alteration of this fundamental cellular process can also contribute to pathological conditions. physio-pedia.com For instance, AAS can induce pathological left ventricular hypertrophy, a condition characterized by the enlargement of the heart muscle, which is a known risk factor for cardiovascular events. nih.gov This highlights how the primary mechanism of action—altering protein synthesis—can be directly linked to adverse biological effects.

Advanced Analytical Methodologies for Research and Detection

Gas Chromatography-Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of anabolic steroids, including oxymesterone, in doping control. hmdb.canih.govresearchgate.net GC-MS methods typically involve sample preparation steps such as hydrolysis and derivatization to enhance the volatility and thermal stability of the target analytes. researchgate.net

GC-MS/MS Applications in Metabolite Characterization

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful tool for the characterization of this compound metabolites. This technique offers increased selectivity and sensitivity compared to single-stage GC-MS, allowing for the identification of metabolites present at lower concentrations or in complex matrices like urine. researchgate.net

Research has utilized GC-MS/MS to study the biotransformation of this compound in human cell cultures and urine samples. researchgate.netnih.gov This has led to the identification of previously unknown metabolites, providing valuable insights into the metabolic pathways of this compound. researchgate.netnih.govbioanalysis-zone.com For instance, studies have identified metabolites resulting from metabolic transformations such as 4-ene-reduction, 3-keto-reduction, 11β-hydroxylation, and 16ξ-hydroxylation. researchgate.netnih.gov

A study identified seven new metabolites of this compound using GC-MS/MS analysis of human hepatocyte cultures and urine samples. researchgate.netbioanalysis-zone.com Tentative structures were assigned to two of these metabolites: 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one and 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane. researchgate.netnih.gov

GC-CI-MS/MS for Long-Term Metabolite Detection

Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS) has demonstrated significant advantages in the detection and characterization of long-term steroid metabolites, including those of this compound. wada-ama.orgwada-ama.orgcapes.gov.brresearchgate.net Chemical ionization (CI) is a soft ionization technique that often produces less fragmentation than electron ionization (EI), resulting in more abundant molecular or protonated molecular ions, which can be beneficial for detecting metabolites. wada-ama.orgwada-ama.org

GC-CI-MS/MS, particularly in selected reaction monitoring (SRM) mode, has been successfully applied to identify novel long-term metabolites of this compound. capes.gov.brresearchgate.net This approach leverages correlations between the anabolic androgenic steroid (AAS) structure and GC-CI-MS/MS fragmentation behavior to predict and search for expected metabolites using theoretical transitions. wada-ama.orgwada-ama.orgcapes.gov.brresearchgate.net

One significant finding using GC-CI-MS/MS is the identification of a new this compound metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one. wada-ama.orgwada-ama.orgcapes.gov.br This metabolite was found to be detectable for a significantly longer period (up to 46 days) compared to the traditional detection window (around 3.5 days) based on the analysis of 17-epithis compound using EI GC-MS/MS. capes.gov.brresearchgate.net This highlights the importance of GC-CI-MS/MS in extending the detection window for this compound abuse.

GC-Orbitrap High-Resolution Mass Spectrometry for Screening

Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap HRMS) represents a state-of-the-art technology for the screening of anabolic androgenic steroids, offering high resolving power, excellent mass accuracy, and capabilities for retrospective data analysis. hmdb.caresearchgate.netthermofisher.comnih.gov This technique allows for sensitive and specific screening of a wide range of AASs in complex matrices like human urine. researchgate.netnih.gov

GC-Orbitrap HRMS enables the qualitative determination of numerous AASs, meeting the requirements of regulatory bodies like the World Anti-Doping Agency (WADA). researchgate.netnih.gov While specific detailed research findings solely focused on this compound screening with GC-Orbitrap HRMS were not extensively detailed in the search results, the technique's general advantages in broad-scope screening and confident ultra-trace-level detection in complex matrices make it highly applicable for this compound and its metabolites. thermofisher.comnih.govwur.nl The high resolution and mass accuracy help in minimizing interferences from co-eluting matrix components, thus increasing the specificity of the analysis. wur.nl

Liquid Chromatography-Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are also employed in the analysis of anabolic steroids, offering advantages for compounds that are less volatile or thermally labile than those typically analyzed by GC-MS. nih.govchromatographyonline.com

LC-oaTOFMS for Designer Steroid Detection

Liquid Chromatography-orthogonal acceleration Time-of-Flight Mass Spectrometry (LC-oaTOFMS) has been developed for the detection of designer steroids, including this compound, in human urine. hmdb.caresearchgate.net This method allows for the acquisition of accurate full scan MS data, which is valuable for the detection and potential identification of unknown or designer steroids. hmdb.caresearchgate.net

A combined screening method utilizing both LC-oaTOFMS and GC-oaTOFMS has been developed for the analysis of anabolic steroids in human urine. researchgate.net In this approach, LC-oaTOFMS is used to analyze underivatized compounds in positive ion mode, complementing the GC-oaTOFMS analysis of trimethylsilylated derivatives. researchgate.net While the search results indicate that this compound can be detected using LC-oaTOFMS, some compounds might be difficult to detect using LC-MS due to low ionization efficiency, necessitating their inclusion in GC-MS methods. researchgate.netchromatographyonline.com

Strategies for Expanding Detection Windows of Metabolites

Expanding the detection window of anabolic steroid metabolites is a critical objective in doping control and forensic analysis. wikipedia.orgcapes.gov.brresearchgate.netwikipedia.orgwada-ama.orgwada-ama.orgnih.govresearchgate.net Strategies focus on identifying and monitoring long-term metabolites (LTMs) that persist in the body for extended periods after the parent compound is no longer detectable. capes.gov.brresearchgate.netwada-ama.orgnih.govresearchgate.net

The discovery and implementation of new LTMs have significantly increased the rate of adverse analytical findings for various anabolic steroids. wada-ama.orgnih.govresearchgate.net For this compound, the identification of the long-term metabolite 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one using GC-CI-MS/MS has been particularly impactful, extending the detection time significantly compared to previously monitored metabolites. capes.gov.brresearchgate.net

Other strategies for expanding detection windows include the analysis of phase II metabolites, such as glucuronides and sulfates, which can be excreted for longer durations. nih.govwada-ama.orgwada-ama.orgcapes.gov.brresearchgate.net While traditional methods often involve hydrolysis of these conjugates before GC-MS analysis, direct analysis of intact phase II metabolites using techniques like LC-MS/MS is also explored. nih.govsci-hub.se However, challenges exist in the direct analysis of some conjugated steroids by LC-MS due to ionization issues. researchgate.netchromatographyonline.com

The development of sensitive and specific analytical methods, coupled with a thorough understanding of this compound's metabolism and excretion, is essential for effectively expanding the detection window and improving the ability to detect its misuse. capes.gov.brresearchgate.netwada-ama.orgresearchgate.net

Here is a table summarizing some research findings related to this compound metabolite detection windows:

| Metabolite | Analytical Technique | Detection Window (approximate) | Reference |

| 17-epithis compound | EI GC-MS/MS | 3.5 days | capes.gov.brresearchgate.net |

| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | GC-CI-MS/MS | 46 days | capes.gov.brresearchgate.net |

| 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one (tentative) | GC-MS/MS | Up to 4 days | researchgate.netnih.gov |

| 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane (tentative) | GC-MS/MS | Up to 4 days | researchgate.netnih.gov |

Note: Detection windows can vary based on individual factors, dosage, and specific analytical protocols.

Future Directions and Unresolved Research Questions

Elucidation of Underexplored Metabolic Pathways

The metabolic fate of oxymesterone in the human body is not fully characterized, presenting a key area for future research. While some metabolic transformations, such as 4-ene-reduction, 3-keto-reduction, 11β-hydroxylation, and 16ξ-hydroxylation, have been identified nih.govresearchgate.net, the complete network of metabolic pathways and the enzymes involved remain underexplored. Recent research has identified new metabolites of this compound that are detectable for a longer duration than the parent compound, which has implications for detection methodologies nih.govresearchgate.net. However, the biological activity and potential downstream effects of these newly identified and other undiscovered metabolites require further investigation. Understanding the full metabolic profile is essential not only for forensic and doping control purposes but also for comprehending the duration and nature of the compound's effects and potential interactions within biological systems. Future studies should aim to comprehensively map all phase I and phase II metabolic transformations of this compound and identify the specific enzymes and genetic factors influencing these pathways.

Deeper Understanding of Tissue-Specific Receptor Interactions